molecular formula C10H10N2O2 B3163842 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one CAS No. 886494-11-7

5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one

Cat. No. B3163842
CAS RN: 886494-11-7
M. Wt: 190.2 g/mol
InChI Key: MOQBUHRNJINERX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazolone ring, possibly through a condensation reaction or a cyclization reaction. The 3-methoxyphenyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrazolone ring connected to the 3-methoxyphenyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

As a pyrazolone derivative, this compound could potentially undergo a variety of chemical reactions. These might include further substitution reactions, particularly at the phenyl ring, or reactions involving the pyrazolone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present in the molecule .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be quite broad, depending on its properties and potential applications. It could be studied for its potential use in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

3-(3-methoxyphenyl)-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-8-4-2-3-7(5-8)9-6-10(13)12-11-9/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQBUHRNJINERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239504
Record name 2,4-Dihydro-5-(3-methoxyphenyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one

CAS RN

886494-11-7
Record name 2,4-Dihydro-5-(3-methoxyphenyl)-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886494-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-(3-methoxyphenyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 2
5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 4
5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 5
5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 6
5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one

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